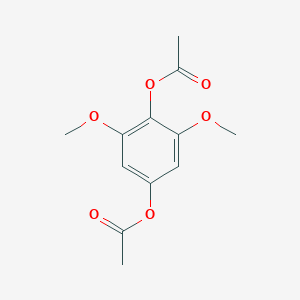

(4-Acetyloxy-3,5-dimethoxyphenyl) acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Acetyloxy-3,5-dimethoxyphenyl) acetate, commonly known as 4-AcO-DMT, is a synthetic psychedelic compound that belongs to the tryptamine family. It is a prodrug of psilocin, which is the primary psychoactive compound found in magic mushrooms. 4-AcO-DMT has gained popularity in recent years due to its similar effects to psilocin, making it a potential alternative to traditional psychedelic substances.

作用機序

The mechanism of action of 4-AcO-DMT involves its conversion to psilocin, which then binds to serotonin receptors in the brain. Psilocin primarily binds to the 5-HT2A receptor, leading to the activation of various signaling pathways that result in altered perception and mood. The compound's psychoactive effects are thought to be due to its ability to disrupt the default mode network, leading to increased introspection and altered sense of self.

生化学的および生理学的効果

The biochemical and physiological effects of 4-AcO-DMT are similar to those of psilocin. The compound has been shown to increase the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and self-awareness. It also increases the activity of the amygdala, which is involved in emotional processing. The compound's effects on serotonin receptors can lead to changes in mood, perception, and thought processes.

実験室実験の利点と制限

The advantages of using 4-AcO-DMT in lab experiments include its similar effects to psilocin, which makes it a potential tool for studying the neurobiology of consciousness and the treatment of mental health disorders. The compound's simple synthesis method also makes it readily available for research purposes. However, the compound's potential psychoactive properties must be taken into account when handling and administering it. Additionally, the legality of 4-AcO-DMT varies by country, which can limit its availability for research purposes.

将来の方向性

For 4-AcO-DMT research include further exploration of its potential therapeutic uses in the treatment of mental health disorders. Research studies can also investigate the compound's effects on other serotonin receptors and their potential implications. Additionally, research can explore the compound's potential as a tool for studying the neurobiology of consciousness and its effects on brain connectivity.

Conclusion

In conclusion, 4-AcO-DMT is a synthetic psychedelic compound that has gained popularity in recent years due to its similar effects to psilocin. The compound's synthesis method is relatively simple, making it readily available for research purposes. 4-AcO-DMT has been used in various scientific research studies, and its potential therapeutic uses in the treatment of mental health disorders warrant further investigation. However, caution must be exercised when handling and administering the compound due to its potential psychoactive properties.

合成法

The synthesis method of 4-AcO-DMT involves the reaction of psilocin with acetic anhydride. This reaction results in the acetylation of the hydroxyl group on the 4-position of the indole ring, producing 4-AcO-DMT. The synthesis of 4-AcO-DMT is relatively simple and can be performed using standard laboratory equipment. However, due to the compound's potential psychoactive properties, caution must be exercised when handling and synthesizing it.

科学的研究の応用

4-AcO-DMT has been used in various scientific research studies due to its similar effects to psilocin. The compound has been shown to produce psychedelic effects such as altered perception, enhanced mood, and increased introspection. These effects make it a potential tool for studying the neurobiology of consciousness and the treatment of mental health disorders such as depression and anxiety. Research studies have also explored the use of 4-AcO-DMT in treating cluster headaches and migraines.

特性

CAS番号 |

7702-17-2 |

|---|---|

製品名 |

(4-Acetyloxy-3,5-dimethoxyphenyl) acetate |

分子式 |

C12H14O6 |

分子量 |

254.24 g/mol |

IUPAC名 |

(4-acetyloxy-3,5-dimethoxyphenyl) acetate |

InChI |

InChI=1S/C12H14O6/c1-7(13)17-9-5-10(15-3)12(18-8(2)14)11(6-9)16-4/h5-6H,1-4H3 |

InChIキー |

TXEOMVPWWMJOGT-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C(C(=C1)OC)OC(=O)C)OC |

正規SMILES |

CC(=O)OC1=CC(=C(C(=C1)OC)OC(=O)C)OC |

その他のCAS番号 |

7702-17-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)

![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)

![1-Chloro-3-methylbenzo[f]quinoline](/img/structure/B186255.png)